Chalcose

Macrolide Antibiotics Antibacterial Resistance Combinatorial Biosynthesis

D-Chalcose is the non-negotiable neutral sugar core of chalcomycin and lankamycin, governing ribosome binding, resistance evasion, and antimicrobial spectrum—properties absent in amino‑sugar surrogates. Its documented mutarotation profile (+120° → +76°, 3 h) provides instant in‑house identity verification. Procure this 4,6‑dideoxy‑3‑O‑methyl‑D‑xylo‑hexose for antibiotic biosynthetic pathway studies, glycosyltransferase assays, and next‑generation macrolide development where native stereochemistry is critical. Available in research quantities; contact us for bulk or custom synthesis.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 3150-28-5
Cat. No. B1235452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChalcose
CAS3150-28-5
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(CC(C(C=O)O)OC)O
InChIInChI=1S/C7H14O4/c1-5(9)3-7(11-2)6(10)4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1
InChIKeyNFQHDCDVJNGLLP-VQVTYTSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Chalcose (CAS 3150-28-5): A Neutral 4,6-Dideoxy-3-O-Methylhexose Core Structural Component in Macrolide Antibiotics


D-Chalcose (CAS 3150-28-5), also known as 4,6-dideoxy-3-O-methyl-D-xylo-hexose or lankavose [1], is a neutral dideoxyhexose sugar derivative with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol [2]. It is a key structural component of several clinically relevant 14- and 16-membered macrolide antibiotics, notably chalcomycin and lankamycin, where it is O-glycosylated to the macrolactone aglycone core [3]. Unlike the more common amino sugars found in macrolides, D-chalcose is a neutral sugar, a feature that fundamentally alters the physicochemical and biological properties of the final glycosylated compound [4]. Its specific stereochemistry and unique 3-O-methyl and 4,6-dideoxy substitution pattern [5] make it a critical determinant of antibiotic binding, activity spectrum, and resistance profile, distinguishing it from alternative sugar moieties.

Why D-Chalcose (CAS 3150-28-5) Cannot Be Readily Substituted with Common Deoxysugars in Macrolide Research and Development


The assumption that deoxysugars in macrolide antibiotics are interchangeable functional groups is fundamentally flawed due to the highly specific structure-activity relationships (SAR) governing antibiotic binding, spectrum, and resistance. D-Chalcose, as a neutral, 3-O-methyl-4,6-dideoxyhexose, imparts a distinct set of properties compared to the more common amino sugars like D-desosamine or mycaminose [1]. The absence of a basic amine alters the overall charge and hydrogen-bonding capacity of the macrolide, directly impacting its interaction with the bacterial ribosome's exit tunnel [2]. Furthermore, the specific biosynthetic machinery, including dedicated glycosyltransferases and tailoring enzymes [3], means that simply swapping sugar cassettes does not guarantee successful production or retention of desired activity. As demonstrated in combinatorial biosynthesis studies, substituting D-chalcose with other sugars like L-rhamnose or D-desosamine results in macrolide analogs with markedly different, and often inferior, antibacterial activities and resistance profiles [4]. Therefore, for scientific studies focused on specific antibiotic mechanisms, resistance evasion, or the development of novel glycosylated macrolides, the use of the precise, native sugar, D-chalcose, is non-negotiable.

Quantitative Differentiation of D-Chalcose (CAS 3150-28-5) vs. Alternative Deoxysugars in Macrolide Antibiotic Performance


D-Chalcose vs. D-Desosamine: Superior Antibacterial Activity of Narbomycin Analogs Against Erythromycin-Resistant Strains

In a direct combinatorial biosynthesis study, the native deoxysugar D-desosamine in the 14-membered macrolide narbomycin was replaced with 3-O-demethyl-D-chalcose [1]. The resulting analog exhibited significantly greater antibacterial activity than both the parent compound narbomycin and the clinically relevant macrolide erythromycin against both erythromycin-susceptible and erythromycin-resistant strains of Enterococcus faecium and Staphylococcus aureus [2]. This demonstrates that a D-chalcose-type sugar can confer a superior activity and resistance profile compared to a D-desosamine moiety.

Macrolide Antibiotics Antibacterial Resistance Combinatorial Biosynthesis Glycosylation

Essentiality of D-Chalcose Biosynthesis: Knockout Mutants Demonstrate Its Irreplaceable Role in Lankamycin Antibiotic Production

Gene disruption studies in the lankamycin producer Streptomyces rochei 7434AN4 have precisely mapped the essential role of D-chalcose. Disruption of the 3-ketoreductase gene lkmCVI, a dedicated enzyme in the D-chalcose biosynthetic pathway, completely abolished the production of the native antibiotic lankamycin [1]. Instead, the mutant accumulated a novel lankamycin derivative containing a branched-chain deoxysugar, 5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide [2]. This demonstrates that LkmCVI acts as a gatekeeper enzyme, and that the native D-chalcose moiety is strictly required for the correct biosynthesis and accumulation of lankamycin.

Macrolide Biosynthesis Gene Knockout Lankamycin Glycosyltransferase

D-Chalcose vs. Mycaminose: The Defining Structural Difference in Chalcomycin's Antibiotic Class

Chalcomycin, a 16-membered macrolide antibiotic, is structurally distinguished from most other 16-membered macrolides (like tylosin) by containing a neutral sugar, D-chalcose, in place of the amino sugar mycaminose [1]. This is a fundamental structural and functional difference. The neutral D-chalcose, in combination with a 2,3-trans double bond in the macrolactone ring, defines the chalcomycin class and differentiates its biological activity and binding mode from mycaminose-containing macrolides [2].

Macrolide Antibiotics Structure-Activity Relationship Chalcomycin Tylosin

Configurational Correlation and Physicochemical Distinction: D-Chalcose vs. D-Desosamine

Early foundational work established the configurational correlation between the two key antibiotic sugars, D-chalcose and D-desosamine [1]. While chemically related, D-chalcose (a 4,6-dideoxy-3-O-methylhexose) and D-desosamine (a 3,4,6-trideoxy-3-dimethylaminohexose) exhibit stark differences. D-Chalcose is a neutral sugar, whereas D-desosamine contains a basic dimethylamino group . This difference in charge and hydrogen-bonding potential is a primary driver of their divergent behavior when attached to macrolide aglycones, directly impacting antibiotic solubility, ribosome binding affinity, and susceptibility to resistance mechanisms like ribosomal methylation [2].

Carbohydrate Chemistry Stereochemistry Desosamine Antibiotic Sugar Components

D-Chalcose Mutarotation: A Time-Dependent Optical Rotation Profile for Purity and Handling Assessment

D-Chalcose exhibits a distinct mutarotation profile in aqueous solution, transitioning from an initial specific optical rotation of [α]D24 +120° (at 2 minutes) to +97° (at 10 minutes) and finally equilibrating to +76° (after 3 hours and stable at 26 hours) (c = 1.5 in water) [1]. This time-dependent change in optical rotation is a characteristic property of the compound as it establishes anomeric equilibrium and is not typically observed to the same extent or with the same kinetics in many common 4,6-dideoxy sugars [2].

Carbohydrate Chemistry Quality Control Mutarotation Optical Rotation

D-Chalcose Glycosylation Site Specificity in Lankamycin Biosynthesis: Defined Role at C-5 Position

Gene disruption studies of two glycosyltransferase genes, lkm1 and lkmL, in the lankamycin biosynthetic pathway have precisely defined the role of D-chalcose [1]. The lkm1 mutant accumulated 3-O-L-arcanosyl lankanolide, while the lkmL mutant accumulated 8-deoxylankanolide [2]. These results clearly demonstrate that LkmL transfers L-arcanose to the C-3 hydroxyl group of the aglycone, while Lkm1 transfers D-chalcose specifically to the C-5 hydroxyl group [3]. This shows that the D-chalcose moiety is not randomly attached but occupies a precise, and presumably functionally important, position on the macrolide scaffold.

Macrolide Biosynthesis Glycosyltransferase Lankamycin Regioselectivity

Validated Application Scenarios for D-Chalcose (CAS 3150-28-5) Based on Quantitative Differentiation Evidence


Combinatorial Biosynthesis of Novel Macrolides to Overcome Erythromycin Resistance

Researchers aiming to generate new macrolide antibiotics with enhanced activity against resistant bacterial strains should prioritize D-chalcose or its biosynthetic precursors. As demonstrated, substituting the native sugar in narbomycin with a 3-O-demethyl-D-chalcose moiety yielded an analog with superior activity against both erythromycin-susceptible and -resistant Enterococcus faecium and Staphylococcus aureus compared to narbomycin and erythromycin [1]. This makes D-chalcose a critical tool for expanding the chemical space of macrolides and developing next-generation antibiotics that evade common resistance mechanisms.

Metabolic Engineering and Gene Knockout Studies in Streptomyces for Lankamycin Production

For investigations into the lankamycin biosynthetic pathway, the procurement of authentic D-chalcose is essential. Gene knockout studies have confirmed that D-chalcose is the specific product of the LkmCVI enzyme and is required for the production of native lankamycin [2]. Using this compound as a standard for LC-MS or as a substrate for glycosyltransferase assays (like Lkm1) is necessary to validate enzyme function and to confirm the identity of biosynthetic intermediates, especially when analyzing the products of mutant strains that may accumulate novel, non-native sugar conjugates [3].

Structure-Activity Relationship (SAR) Studies Focused on Macrolide Ribosome Binding

D-Chalcose is the defining sugar component for a class of 16-membered macrolides like chalcomycin, differentiating them from the larger tylosin class [4]. Its neutral charge, in contrast to the basic amino sugar mycaminose, is a key variable in SAR studies. Researchers focused on understanding how the charge and hydrogen-bonding capacity of the glycosidic moiety affect ribosome binding, the induction of resistance genes, or pharmacokinetic properties must use D-chalcose to accurately represent the chalcomycin pharmacophore. Using an amino sugar surrogate would introduce an additional positive charge and fundamentally alter the molecular interaction being studied.

Quality Control and Reference Standard for Carbohydrate Chemistry Research

The well-documented and unique mutarotation profile of D-chalcose (from +120° to +76° over 3 hours) [5] provides a definitive, low-cost analytical method for confirming its identity and purity upon receipt and before use. This property serves as a key differentiator from other dideoxy sugars and is an essential consideration for any experimental protocol involving optical measurements. Furthermore, its established synthesis [6] and configurational correlation with other antibiotic sugars [7] make it a valuable reference standard and starting material for chemists developing new synthetic routes to rare deoxysugars or studying carbohydrate conformation and reactivity.

Technical Documentation Hub

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